

# Mechanism of Action: Targeting LRRK2 to Restore Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Dnl-201 |           |
| Cat. No.:            | B612096 | Get Quote |

Both **DNL-201** and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1] Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair lysosomal function, a critical cellular process for breaking down and recycling waste products. [1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially slow the progression of the disease.[5][6]

Below is a diagram illustrating the proposed signaling pathway.





Click to download full resolution via product page

Caption: LRRK2 Signaling Pathway and Inhibition.





### **Comparative Preclinical and Clinical Data**

Both **DNL-201** and DNL151 have undergone extensive preclinical and clinical evaluation. The following tables summarize the key findings from these studies.

Table 1: Preclinical Profile

| Feature             | DNL-201                                                                                                                                                                                                                                               | DNL151                                                                                                                 |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Mechanism           | CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[1]                                                                                                                                                                                  | CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[7]                                                   |
| Cell-based Activity | Suppressed LRRK2 activity in a dose-dependent manner, including in cells with the G2019S mutation. Restored lysosome structure and function.[8]                                                                                                       | Not explicitly detailed in the provided search results, but as a potent LRRK2 inhibitor, similar activity is expected. |
| Animal Models       | Inhibited LRRK2 in a dose-<br>dependent manner in rat and<br>macaque brain and kidney<br>tissue. Well-tolerated in a 9-<br>month chronic toxicity study in<br>macaques with no adverse<br>effects on lung or kidney<br>function at therapeutic doses. | Not explicitly detailed in the provided search results.                                                                |

**Table 2: Phase 1/1b Clinical Trial Data** 



| Parameter                          | DNL-201                                                                                                                                                                                                                                           | DNL151 (BIIB122)                                                                                                                                                                                                      |
|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Populations Studied                | 122 healthy volunteers and 28 Parkinson's disease patients. [1]                                                                                                                                                                                   | 184 healthy volunteers and 36<br>Parkinson's disease patients.<br>[9]                                                                                                                                                 |
| Safety and Tolerability            | Generally well-tolerated at doses demonstrating LRRK2 pathway engagement.[1][10] At a high dose, some subjects experienced mild or moderate adverse events, including one severe headache leading to dose reduction and one study withdrawal.[11] | Generally well-tolerated across a broad range of doses for up to 28 days. Most treatment-emergent adverse events were mild to moderate. Two healthy volunteers discontinued due to nausea and headache at high doses. |
| Target Engagement (pS935<br>LRRK2) | >50% inhibition in blood for both low and high doses tested in PD patients.[11]                                                                                                                                                                   | Dose-dependent reduction of ≥50% in whole blood at doses >70 mg in healthy volunteers and at all doses in patients.  Reduction of ≥80% at doses ≥225 mg.                                                              |
| Pathway Engagement (pRab10)        | >50% inhibition in blood for<br>both doses tested in PD<br>patients.[11]                                                                                                                                                                          | Dose-dependent reduction<br>observed. Reduction of ≥50%<br>at all dose levels in patients.                                                                                                                            |
| Lysosomal Function (Urinary BMP)   | 20% and 60% improvement at the low and high doses, respectively, in PD patients. [11]                                                                                                                                                             | Dose-dependent reduction of up to 50% at clinically relevant doses.[11]                                                                                                                                               |
| CNS Penetration                    | Robust cerebrospinal fluid penetration observed in both healthy volunteers and PD patients.[1]                                                                                                                                                    | Cerebrospinal fluid to unbound plasma concentration ratio of ~1.[12]                                                                                                                                                  |

## **Rationale for Advancing DNL151**



While both **DNL-201** and DNL151 demonstrated proof of mechanism and were well-tolerated in early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151 (BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8] DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further assess its safety and efficacy in individuals with Parkinson's disease, both with and without LRRK2 mutations.[5][6][13]

### **Experimental Protocols**

Detailed experimental protocols for the clinical trials can be found in their respective clinical trial registrations. However, a general overview of the methodologies used to generate the data presented is provided below.

## Quantification of LRRK2 Inhibition (Target and Pathway Engagement)

 pS935 LRRK2 and pRab10 Measurement: These phosphorylated proteins are key biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of inhibition is calculated by comparing the levels of the phosphorylated protein after treatment to baseline levels.

#### **Assessment of Lysosomal Function**

Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid that is enriched
in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7]
 Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS).
 A reduction in urinary BMP levels is indicative of restored lysosomal function.

#### **Clinical Trial Design**

 Phase 1 Studies: These studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.



 Phase 1b Studies: These studies are conducted in a small number of patients with the target disease (in this case, Parkinson's disease) to further evaluate safety and to measure biomarkers of target engagement and pathway engagement.

Below is a diagram of a typical clinical trial workflow for these studies.



Click to download full resolution via product page

Caption: Clinical Trial Workflow for DNL-201 and DNL151.

#### Conclusion

Both **DNL-201** and DNL151 have demonstrated the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase



clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally well-tolerated and engage with their target in the intended biological pathway. The selection of DNL151 for further development was based on its favorable pharmacokinetic profile, highlighting the critical importance of drug metabolism and safety characteristics in the drug development process. The ongoing late-stage trials of DNL151 will provide further insights into the potential of LRRK2 inhibition to modify the course of Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 3. researchgate.net [researchgate.net]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Denali Initiates Phase 2a Trial for LRRK2 Inhibitor in Parkinson's [synapse.patsnap.com]
- 6. Denali Therapeutics Announces First Participant Dosed in Phase 2a Study of LRRK2 Inhibitor, BIIB122, in LRRK2-Associated Parkinson's Disease BioSpace [biospace.com]
- 7. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. Important phase 1 trial results for LRRK2 inhibitor drug Cure Parkinson's [cureparkinsons.org.uk]
- 10. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 11. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]



- 12. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Mechanism of Action: Targeting LRRK2 to Restore Lysosomal Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612096#dnl-201-vs-dnl151-a-comparative-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com